molecular formula C16H14N2OS3 B5531348 2-(1,3-benzothiazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide

2-(1,3-benzothiazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide

Cat. No. B5531348
M. Wt: 346.5 g/mol
InChI Key: HWJFWQYLVKOZPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of suitable precursors under specific conditions to introduce the benzothiazole moiety and the desired substituents. For instance, Duran and Canbaz (2013) synthesized drug precursors by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, confirming structures using 1H NMR, FTIR, MS, and elemental analysis (Duran & Canbaz, 2013). Similarly, Al-Omran and El-Khair (2014) developed a new route for synthesizing 2-(benzothiazol-2-ylthio)-1-phenylethanone through carbon–sulfur bond cleavage reactions, with structural confirmation through NMR, MS spectra, and X-ray crystallography (Al-Omran & El-Khair, 2014).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including "2-(1,3-benzothiazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide," is typically confirmed using a combination of spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry, along with X-ray crystallography for detailed structural insights. The studies mentioned above utilized these techniques to elucidate the molecular structures of synthesized compounds, highlighting the importance of these analytical methods in the synthesis and analysis of complex organic molecules.

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, depending on the functional groups present in the molecule. The reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the chemical behavior of the compound under different conditions. For example, the synthesis process often involves nucleophilic substitution reactions, condensation reactions, and the formation of new carbon-sulfur bonds.

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and chemical synthesis. These properties are often determined through experimental measurements and can influence the compound's behavior in biological systems or chemical reactions.

Chemical Properties Analysis

The chemical properties of "2-(1,3-benzothiazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide" include its acidity, basicity, reactivity towards various reagents, and stability under different conditions. For example, the pKa values of related acetamide derivatives were determined via UV spectroscopic studies by Duran and Canbaz (2013), providing insights into the compound's acidity and protonation states (Duran & Canbaz, 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Some benzothiazole derivatives have been studied for their potential as antidiabetic agents .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also be interesting to explore its interactions with other compounds and its potential uses in fields such as medicine or materials science .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS3/c1-20-13-8-4-2-6-11(13)17-15(19)10-21-16-18-12-7-3-5-9-14(12)22-16/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJFWQYLVKOZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(methylsulfanyl)phenyl]acetamide

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